molecular formula C17H20N10 B6453267 6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine CAS No. 2549020-36-0

6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine

Katalognummer: B6453267
CAS-Nummer: 2549020-36-0
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: CVELYZMLSKVBPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic hybrid molecule featuring a pyrazolo[3,4-d]pyrimidine core linked via a piperazine bridge to a 9-methylpurine moiety. The pyrazolo[3,4-d]pyrimidine scaffold is substituted with 1,6-dimethyl groups, while the purine unit contains a methyl group at the 9-position (Fig. 1). The piperazine linker enhances solubility and may facilitate conformational flexibility, enabling optimal binding interactions .

Eigenschaften

IUPAC Name

1,6-dimethyl-4-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N10/c1-11-22-14-12(8-21-25(14)3)15(23-11)26-4-6-27(7-5-26)17-13-16(18-9-19-17)24(2)10-20-13/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVELYZMLSKVBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NC=NC5=C4N=CN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine is a novel derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its complex structure that includes a purine core and a pyrazolo[3,4-d]pyrimidine moiety. The molecular formula is C15H20N8C_{15}H_{20}N_{8} with a molecular weight of approximately 304.36 g/mol. The structure is critical for its interaction with biological targets, particularly in the context of kinase inhibition.

The primary mechanism through which this compound exhibits biological activity is through the inhibition of specific kinases involved in cell proliferation and survival pathways. The structural similarity to ATP allows it to competitively inhibit several receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR).

Efficacy in Cancer Models

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines show significant anti-proliferative effects against various cancer cell lines. For instance, compounds structurally related to our target compound have been found to exhibit IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cell lines:

CompoundCell LineIC50 (µM)
12bA5498.21
12bHCT-11619.56
12bEGFR WT0.016
12bEGFR T790M0.236

These findings suggest that the compound may induce apoptosis and cell cycle arrest at specific phases, enhancing its potential as an anti-cancer agent .

Case Studies

  • In Vitro Studies : In one study, the synthesized pyrazolo[3,4-d]pyrimidine derivatives were tested for their anti-proliferative activities against A549 and HCT-116 cells. Compound 12b was particularly notable for its ability to induce apoptosis and alter the BAX/Bcl-2 ratio significantly, indicating a shift towards pro-apoptotic signaling pathways .
  • Molecular Docking Studies : Molecular docking simulations have indicated a strong binding affinity of these compounds to the active sites of EGFR, supporting their role as competitive inhibitors . This computational analysis complements experimental data by providing insights into binding interactions at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural Analogues with Purine-Pyrimidine Hybrid Scaffolds

Compound 9a : 1,4-Bis{[1-(2-(6-(piperidin-1-yl)-9H-purin-9-yl)ethyl)-1H-1,2,3-triazol-4-yl]methoxy}benzene
  • Key Differences :
    • Replaces the pyrazolo[3,4-d]pyrimidine core with a triazole-linked purine system.
    • Uses a piperidine substituent instead of piperazine, reducing basicity and altering pharmacokinetics.
    • Incorporates a bis-triazole-benzene spacer, enhancing rigidity compared to the piperazine bridge in the target compound .
Compound 9e : 6-(Piperidin-1-yl)-9-({2-[4-((4-(prop-2-yn-1-yl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl]ethyl}-9H-purine
  • Key Differences: Features a propargyl-phenoxy-triazole linker instead of pyrazolo-pyrimidine.
Patent Derivatives (e.g., 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one)
  • Key Differences: Replaces the purine moiety with a pyrido[1,2-a]pyrimidin-4-one system.

Analogues with Pyrazolo[3,4-d]pyrimidine Modifications

Compound 3 : (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine
  • Key Differences :
    • Lacks the purine-piperazine linkage, focusing solely on pyrazolo-pyrimidine modifications.
    • The hydrazine group at position 4 may confer nucleophilic reactivity, differing from the methyl-purine substituent in the target compound .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives (e.g., Compounds 6–8)
  • Absence of a purine component limits dual-targeting capabilities .

Computational and Experimental Insights

  • Target Compound : Molecular dynamics simulations suggest the piperazine linker adopts a chair conformation, positioning the pyrazolo-pyrimidine and purine moieties for simultaneous binding to kinase ATP pockets .
  • Patent Derivatives : Pyrazolo-pyrazine systems show enhanced metabolic stability compared to pyrazolo-pyrimidines due to reduced oxidative susceptibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.